![molecular formula C27H20FNO4 B11404966 2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11404966.png)
2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide
Description
2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two benzofuran rings, an ethyl group, and a fluorobenzoyl group, making it a subject of interest in various scientific research fields.
Properties
Molecular Formula |
C27H20FNO4 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C27H20FNO4/c1-2-16-7-12-22-21(13-16)18(15-32-22)14-24(30)29-25-20-5-3-4-6-23(20)33-27(25)26(31)17-8-10-19(28)11-9-17/h3-13,15H,2,14H2,1H3,(H,29,30) |
InChI Key |
HSOOGIZKFVJGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, including the formation of benzofuran rings and the introduction of functional groups. One common method is the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid. This method exhibits good functional group tolerance for both electron-withdrawing and electron-donating groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzofuran rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.
Scientific Research Applications
2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. For example, benzofuran derivatives are known to enhance catecholaminergic and serotonergic activity by stimulating neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
2-(benzofuran-2-yl)-3-phenylpyridine: Another benzofuran derivative with different substituents.
4,4,5,5-tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane: A benzofuran compound with a naphtho group.
Uniqueness
2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its specific combination of functional groups and its potential biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.